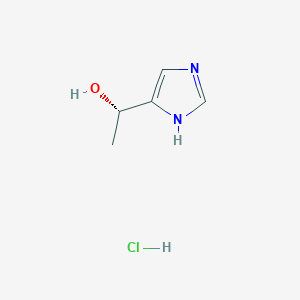

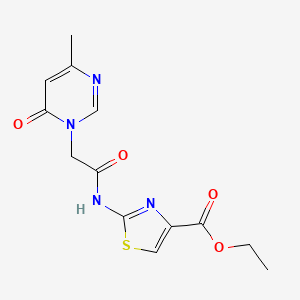

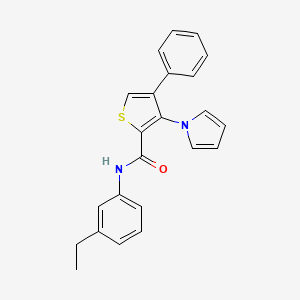

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPMB is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, MPMB has been studied extensively for its potential use in various fields such as drug discovery, chemical biology, and neuroscience.

科学的研究の応用

Antiviral Activity : The study by Hocková et al. (2003) in "Journal of Medicinal Chemistry" discusses the preparation of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5, which show significant inhibition of retrovirus replication in cell culture. This includes inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Synthesis for Large-scale Applications : Morgentin et al. (2009) in "Tetrahedron" describe the synthesis of alkyl 2-(5-hydroxypyrimidin-2-yl) acetate, a methodology for efficient access to pyrimidin-2-yl acetate cores. This process is suitable for large-scale synthesis, indicating potential industrial applications (Morgentin et al., 2009).

Antiproliferative Evaluation : Gazivoda Kraljević et al. (2014) in "Bioorganic & Medicinal Chemistry Letters" discuss the synthesis and antiproliferative effect of novel N-alkylated C-6-isobutyl or -propyl pyrimidine derivatives. These compounds have shown significant effects on the growth of leukemia cell lines and normal diploid human fibroblasts (Gazivoda Kraljević et al., 2014).

Inhibitory Activity Against Hepatitis B Virus : Doong et al. (1991) in "Proceedings of the National Academy of Sciences of the United States of America" studied 2',3'-dideoxy-3'-thiapyrimidine nucleosides and found them to be potent anti-HBV compounds. They observed nearly complete cessation of viral DNA replication at specific concentrations (Doong et al., 1991).

特性

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7(2)4-9(14)13-8-5-11-10(15-3)12-6-8/h5-7H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQPGHAVODKEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=C(N=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)

![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)

![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)